molecular formula C7H6Br2O2 B13576590 3,5-Dibromo-2-methoxyphenol CAS No. 79893-39-3

3,5-Dibromo-2-methoxyphenol

Katalognummer: B13576590
CAS-Nummer: 79893-39-3
Molekulargewicht: 281.93 g/mol
InChI-Schlüssel: YFCZJZFKQUAEGT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,5-Dibromo-2-methoxyphenol is an organic compound with the molecular formula C7H6Br2O2 It is a derivative of phenol, where two bromine atoms are substituted at the 3rd and 5th positions, and a methoxy group is substituted at the 2nd position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 3,5-Dibromo-2-methoxyphenol can be synthesized through several methods. One common approach involves the bromination of 2-methoxyphenol (guaiacol) using bromine in the presence of a suitable solvent like acetic acid. The reaction typically proceeds at room temperature, and the product is isolated through crystallization or extraction techniques .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, leading to efficient large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions: 3,5-Dibromo-2-methoxyphenol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic aromatic substitution reactions.

    Oxidation Reactions: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction Reactions: The bromine atoms can be reduced to form debrominated products.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide in acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Major Products:

    Substitution: Formation of various substituted phenols.

    Oxidation: Formation of quinones or other oxidized phenolic compounds.

    Reduction: Formation of debrominated phenols.

Wissenschaftliche Forschungsanwendungen

3,5-Dibromo-2-methoxyphenol has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 3,5-dibromo-2-methoxyphenol involves its interaction with biological targets, leading to its antimicrobial effects. The compound is believed to disrupt bacterial cell membranes and inhibit essential enzymes, resulting in bacterial cell death. The exact molecular pathways and targets are still under investigation, but its efficacy against various bacterial strains highlights its potential as a lead compound for developing new antibacterial agents .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its combination of bromine atoms and a methoxy group makes it a valuable compound for various applications, particularly in antimicrobial research and industrial applications .

Eigenschaften

CAS-Nummer

79893-39-3

Molekularformel

C7H6Br2O2

Molekulargewicht

281.93 g/mol

IUPAC-Name

3,5-dibromo-2-methoxyphenol

InChI

InChI=1S/C7H6Br2O2/c1-11-7-5(9)2-4(8)3-6(7)10/h2-3,10H,1H3

InChI-Schlüssel

YFCZJZFKQUAEGT-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=C(C=C1Br)Br)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.